![molecular formula C11H20N2O2 B5914765 N'-(2-cyclopentylacetyl)butanohydrazide](/img/structure/B5914765.png)
N'-(2-cyclopentylacetyl)butanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyclopentylacetyl)butanohydrazide, commonly known as JB-1, is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). It is a small molecule drug that has attracted significant attention in the scientific community due to its potential therapeutic applications in the treatment of metabolic disorders, such as type 2 diabetes and obesity.
作用機序
JB-1 is a potent and selective inhibitor of N'-(2-cyclopentylacetyl)butanohydrazide, which is a negative regulator of insulin signaling. N'-(2-cyclopentylacetyl)butanohydrazide dephosphorylates the insulin receptor and insulin receptor substrate 1, leading to the inhibition of insulin signaling. Inhibition of N'-(2-cyclopentylacetyl)butanohydrazide by JB-1 leads to the activation of insulin signaling and improved glucose uptake in adipose tissue and skeletal muscle.
Biochemical and Physiological Effects:
JB-1 has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes and obesity. It has also been shown to reduce body weight and improve lipid metabolism in these models. JB-1 has been shown to increase glucose uptake in adipose tissue and skeletal muscle, leading to improved glucose homeostasis. JB-1 has also been shown to improve hepatic insulin sensitivity and reduce hepatic glucose production.
実験室実験の利点と制限
JB-1 is a small molecule drug that is easy to synthesize and has good pharmacokinetic properties. It is highly selective for N'-(2-cyclopentylacetyl)butanohydrazide and has minimal off-target effects. However, JB-1 has relatively low potency compared to other N'-(2-cyclopentylacetyl)butanohydrazide inhibitors, which may limit its efficacy in vivo. JB-1 also has limited solubility in aqueous solutions, which may affect its bioavailability.
将来の方向性
Future research on JB-1 could focus on improving its potency and bioavailability, as well as investigating its potential therapeutic applications in other metabolic disorders, such as non-alcoholic fatty liver disease and cardiovascular disease. Further studies could also investigate the long-term safety and efficacy of JB-1 in animal models and human clinical trials. Finally, the development of novel N'-(2-cyclopentylacetyl)butanohydrazide inhibitors with improved potency and selectivity could provide new opportunities for the treatment of metabolic disorders.
合成法
The synthesis of JB-1 involves a multi-step process that includes the reaction of 2-cyclopentylacetic acid with butanoyl chloride to form the corresponding acid chloride, which is then reacted with hydrazine hydrate to yield the hydrazide. The final product is obtained by cyclization of the hydrazide using acetic anhydride and sulfuric acid. The overall yield of JB-1 is approximately 40%.
科学的研究の応用
JB-1 has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders. N'-(2-cyclopentylacetyl)butanohydrazide is a negative regulator of insulin signaling, and its inhibition by JB-1 has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes and obesity. JB-1 has also been shown to reduce body weight and improve lipid metabolism in these models.
特性
IUPAC Name |
N'-(2-cyclopentylacetyl)butanehydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-2-5-10(14)12-13-11(15)8-9-6-3-4-7-9/h9H,2-8H2,1H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUXVEPUOIURHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC(=O)CC1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-cyclopentylacetyl)butanehydrazide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。